molecular formula C11H12N4O2S B1682704 Sulfaperin CAS No. 599-88-2

Sulfaperin

Cat. No.: B1682704
CAS No.: 599-88-2
M. Wt: 264.31 g/mol
InChI Key: DZQVFHSCSRACSX-UHFFFAOYSA-N
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Scientific Research Applications

Sulfaperin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its antibacterial properties and effects on bacterial cell growth.

    Medicine: Used in the development of antibacterial drugs and treatments for bacterial infections.

    Industry: Employed in the production of antibacterial agents and preservatives

Mechanism of Action

Target of Action

Sulfaperin is a sulfonamide antibacterial compound . Its primary target is bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folate, an essential nutrient for some prokaryotes, lower eukaryotes, and plants .

Mode of Action

Sulfonamides, including this compound, are structural analogues of 4-aminobenzoic acid (pABA), an intermediate in the de novo synthesis of folate . The antibacterial mechanism of action of this compound is competitive inhibition of bacterial DHPS, resulting in a block of folate biosynthesis . This inhibits the growth and proliferation of bacteria.

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate biosynthesis pathway . Folate is crucial for the synthesis of nucleotides and certain amino acids. Therefore, blocking folate synthesis can disrupt these critical cellular processes, leading to the inhibition of bacterial growth.

Pharmacokinetics

Based on the pharmacokinetics of other sulfonamides, it can be inferred that this compound is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability remain to be determined.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folate, this compound disrupts critical cellular processes such as nucleotide and amino acid synthesis. This leads to the inhibition of bacterial proliferation, thereby exerting its antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and sulfate concentration in the environment can affect the activity of sulfate-reducing bacteria, which could potentially impact the effectiveness of this compound . Additionally, temperature and other environmental conditions could influence the absorption, distribution, metabolism, and excretion of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfaperin can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed:

Comparison with Similar Compounds

  • Sulfadiazine
  • Sulfamethoxazole
  • Sulfapyridine

Comparison: Sulfaperin is unique in its specific structure, which includes a 5-methylpyrimidine-2-yl group. This structural difference can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy. Compared to sulfadiazine and sulfamethoxazole, this compound may exhibit different pharmacokinetic properties and spectrum of activity .

Properties

IUPAC Name

4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-6-13-11(14-7-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQVFHSCSRACSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057782
Record name Sulfaperin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-88-2
Record name Sulfaperin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaperin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaperin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfaperin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaperin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFAPERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5E840UV9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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